molecular formula C4N8O7 B179365 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- CAS No. 152845-82-4

1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-

Cat. No.: B179365
CAS No.: 152845-82-4
M. Wt: 272.09 g/mol
InChI Key: OLGYTWRNRYNZMU-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- is a compound that belongs to the oxadiazole family, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is known for its high-energy properties and has been studied for various applications in material science, medicinal chemistry, and as energetic materials .

Chemical Reactions Analysis

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups under specific conditions.

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole, 3,3’-azoxybis[4-nitro- involves its interaction with molecular targets through its nitro and oxadiazole functional groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The specific pathways involved depend on the application and the target molecules .

Comparison with Similar Compounds

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- can be compared with other oxadiazole derivatives such as:

Properties

IUPAC Name

(4-nitro-1,2,5-oxadiazol-3-yl)-[(4-nitro-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N8O7/c13-10(3-4(12(16)17)9-19-8-3)5-1-2(11(14)15)7-18-6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGYTWRNRYNZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])N=[N+](C2=NON=C2[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390966
Record name 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152845-82-4
Record name 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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